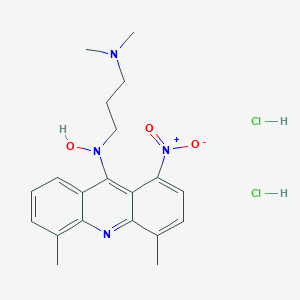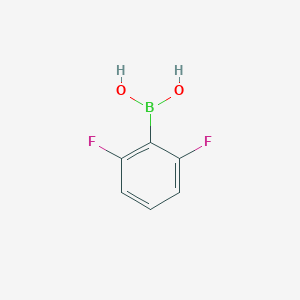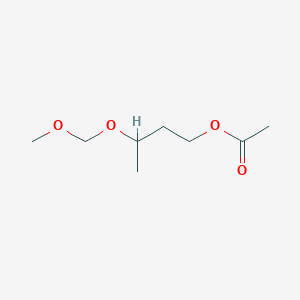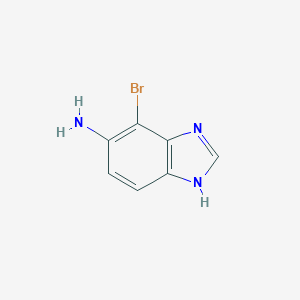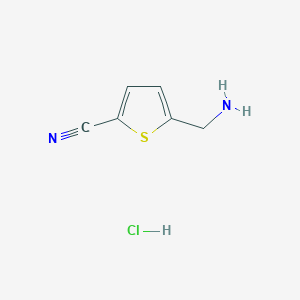![molecular formula C8H5F2NS2 B068911 1-[(difluoromethyl)sulfanyl]-4-isothiocyanatobenzene CAS No. 189281-93-4](/img/structure/B68911.png)
1-[(difluoromethyl)sulfanyl]-4-isothiocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Difluoromethylsulfanyl-4-isothiocyanato-benzene is a chemical compound with the molecular formula C8H5F2NS2 and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of both a difluoromethylsulfanyl group and an isothiocyanato group attached to a benzene ring, making it a unique and versatile molecule in various chemical synthesis processes.
Preparation Methods
Chemical Reactions Analysis
1-Difluoromethylsulfanyl-4-isothiocyanato-benzene can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially convert the isothiocyanato group to an amine or other functional groups.
Substitution: The difluoromethylsulfanyl and isothiocyanato groups can be substituted with other functional groups using appropriate reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-Difluoromethylsulfanyl-4-isothiocyanato-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it useful in the study of enzyme interactions and protein labeling.
Industry: Used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene exerts its effects is largely dependent on its interactions with molecular targets. The difluoromethylsulfanyl group can participate in various chemical reactions, while the isothiocyanato group is known for its reactivity with nucleophiles, such as amino acids in proteins. These interactions can lead to the formation of covalent bonds, altering the function of the target molecules .
Comparison with Similar Compounds
1-Difluoromethylsulfanyl-4-isothiocyanato-benzene can be compared with other compounds that have similar functional groups:
1-Chloromethylsulfanyl-4-isothiocyanato-benzene: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
1-Methylsulfanyl-4-isothiocyanato-benzene: Contains a methylsulfanyl group instead of a difluoromethyl group.
1-Difluoromethylsulfanyl-4-nitrobenzene: Has a nitro group instead of an isothiocyanato group.
Properties
IUPAC Name |
1-(difluoromethylsulfanyl)-4-isothiocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NS2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEWPVPRODRVHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368440 |
Source


|
| Record name | 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189281-93-4 |
Source


|
| Record name | 1-[(Difluoromethyl)thio]-4-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189281-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
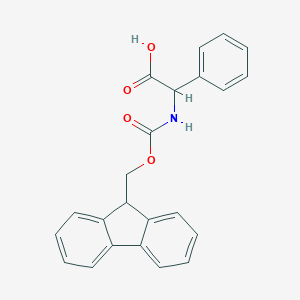
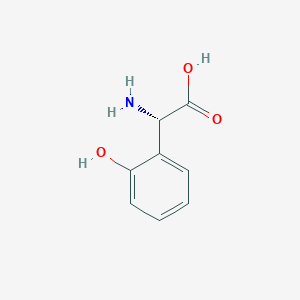
![Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)-](/img/structure/B68830.png)
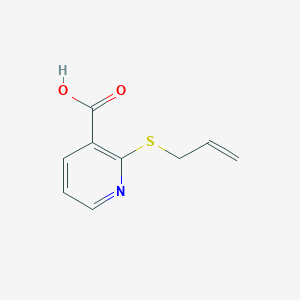
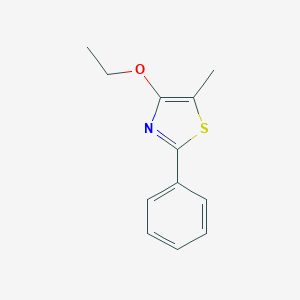

![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)
